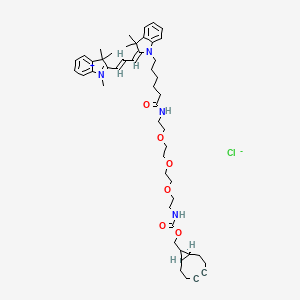
Cy3-PEG3-endo-BCN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3-PEG3-endo-BCN is a dye derivative of Cyanine 3 (Cy3) containing three polyethylene glycol (PEG) units. It includes the lyophilic bidentate macrocyclic ligand bicyclo[6.1.0]nonyne (BCN), which can further synthesize macrocyclic complexes. In click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
準備方法
Synthetic Routes and Reaction Conditions
Cy3-PEG3-endo-BCN is synthesized by attaching three PEG units to the Cyanine 3 dye, followed by the incorporation of the BCN ligand. The reaction typically involves the use of organic solvents and specific reaction conditions to ensure the successful attachment of PEG units and BCN ligand .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and industrial applications .
化学反応の分析
Types of Reactions
Cy3-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly specific and efficient, forming stable triazoles without the need for copper catalysts .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature and in aqueous solutions .
Major Products Formed
The major products formed from reactions involving this compound are stable triazole derivatives. These products are highly stable and can be used in various applications, including bioconjugation and molecular imaging .
科学的研究の応用
Cy3-PEG3-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling of biomolecules, enabling the study of biological processes at the molecular level
Medicine: Utilized in molecular imaging and drug delivery systems, enhancing the diagnosis and treatment of diseases
Industry: Applied in the development of advanced materials and nanotechnology
作用機序
The mechanism of action of Cy3-PEG3-endo-BCN involves its ability to undergo click chemistry reactions with azide-containing molecules. The BCN ligand facilitates the formation of stable triazoles, which can be used for bioconjugation and molecular imaging. The PEG units enhance the solubility and biocompatibility of the compound, making it suitable for various applications .
類似化合物との比較
Similar Compounds
Cy3-PEG3-exo-BCN: Another derivative of Cyanine 3 with similar properties but different spatial configuration of the BCN ligand
Cy5-PEG3-endo-BCN: A derivative of Cyanine 5 with three PEG units and the endo-BCN ligand, offering different spectral properties
Uniqueness
Cy3-PEG3-endo-BCN is unique due to its combination of the Cyanine 3 dye, three PEG units, and the endo-BCN ligand. This combination provides high solubility, biocompatibility, and the ability to undergo efficient click chemistry reactions without the need for copper catalysts .
特性
分子式 |
C49H67ClN4O6 |
|---|---|
分子量 |
843.5 g/mol |
IUPAC名 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C49H66N4O6.ClH/c1-48(2)40-20-12-14-22-42(40)52(5)44(48)24-17-25-45-49(3,4)41-21-13-15-23-43(41)53(45)29-16-8-11-26-46(54)50-27-30-56-32-34-58-35-33-57-31-28-51-47(55)59-36-39-37-18-9-6-7-10-19-38(37)39;/h12-15,17,20-25,37-39H,8-11,16,18-19,26-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |
InChIキー |
UIQKWAHCRHXAHX-QZYPJSSZSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


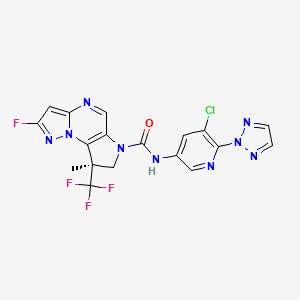
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
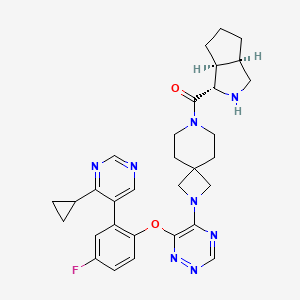
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
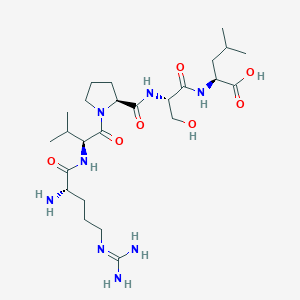
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
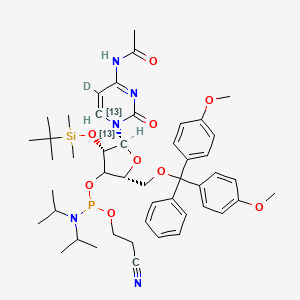

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)
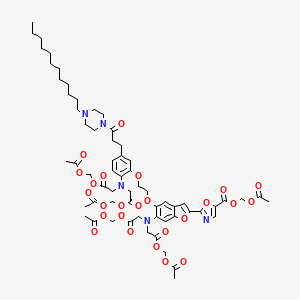
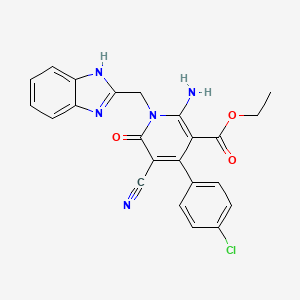
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
